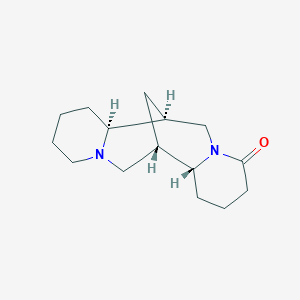

(+)-Lupanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Pharmaceutical Research and Drug Discovery:

Lupanine's unique chemical structure shows potential as a lead compound for the development of novel drugs. Its various functionalities can be utilized in the semi-synthesis of diverse high-value compounds with potential therapeutic applications []. Research is ongoing to explore its potential in areas like:

- Anti-cancer properties: Studies suggest lupanine may possess anti-tumor activity, warranting further investigation [, ].

- Neurodegenerative diseases: Research suggests lupanine might have neuroprotective effects, potentially beneficial in neurodegenerative diseases like Parkinson's and Alzheimer's [].

Lupanine is a quinolizidine alkaloid predominantly found in the seeds of Lupinus species, particularly in Lupinus angustifolius and Lupinus albus. It is characterized by its nitrogen-containing heterocyclic structure, which contributes to its biological activity. Lupanine has a molecular formula of C₁₅H₂₅N₂O and exists as a weakly basic compound. Its structure allows it to interact with various biological targets, particularly in the nervous system, making it a subject of interest in pharmacological studies .

As mentioned previously, the detailed mechanism of action of lupanine is not fully established. However, its antifungal activity is thought to involve disruption of fungal cell membranes or inhibition of fungal metabolic processes [].

Lupanine may also exhibit antifeedant properties, deterring insects from feeding on lupin plants. The specific mechanism of this action remains unclear but may involve interaction with insect taste receptors or digestive enzymes [].

Lupanine is a toxic compound, particularly for mammals. Ingestion of lupin seeds containing lupanine can cause a condition known as lupinosis, characterized by liver damage, tremors, and convulsions []. The minimal lethal dose (MLD) of lupanine in animals like sheep and cattle is estimated to be around 28-30 mg/kg [].

Lupanine undergoes several chemical transformations, particularly in biological systems. One significant reaction is its conversion into 13α-hydroxylupanine, which occurs more actively in Lupinus angustifolius than in other species. This transformation is catalyzed by specific enzymes that facilitate hydroxylation reactions . Additionally, lupanine can be metabolized by microbial species, such as Pseudomonas putida, where lupanine hydroxylase catalyzes its dehydrogenation, leading to further degradation products .

Lupanine exhibits notable biological activities, primarily as an acetylcholinesterase inhibitor. This inhibition leads to an accumulation of acetylcholine in synaptic clefts, causing hyperstimulation of both muscarinic and nicotinic receptors. Such interactions can result in neurotoxic effects, including respiratory issues and altered behavioral responses in animals . The compound's toxicity has led to regulatory limits on its concentration in food products derived from lupin seeds .

Lupanine is biosynthesized from L-lysine through a complex pathway involving multiple enzymatic steps. Initially, L-lysine is decarboxylated to form cadaverine, which is then oxidatively deaminated to produce an aldehyde. This aldehyde undergoes cyclization and subsequent reactions leading to the formation of lupanine . Synthetic methods have also been developed; for instance, a notable enantioselective synthesis was achieved using a double Mitsunobu reaction, yielding lupanine with high selectivity over eight steps .

Due to its biological activity, lupanine has potential applications in pharmacology and agriculture. Its role as an acetylcholinesterase inhibitor suggests possible therapeutic uses in treating conditions related to neurotransmission dysfunctions. Furthermore, lupanine's insecticidal properties make it a candidate for natural pesticide formulations . Research into lupanine’s extraction and purification from lupin beans is ongoing, emphasizing its utility in various industrial applications .

Studies have shown that lupanine interacts with various biological systems through its influence on acetylcholine metabolism. Its reversible inhibition of acetylcholinesterase suggests that it could be utilized in research focused on neurodegenerative diseases or as a model compound for developing new therapeutics targeting cholinergic pathways. Additionally, research indicates that lupanine can affect the behavior of animals exposed to it, highlighting the need for further studies on its ecological impacts and safety profiles .

Lupanine belongs to a broader class of quinolizidine alkaloids that share structural similarities and biological activities. Below are some similar compounds:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Sparteine | Tetracyclic | Acetylcholinesterase inhibitor | More potent than lupanine |

| Angustifoline | Tetracyclic | Neurotoxic effects | Exhibits different receptor selectivity |

| Cytisine | Tricyclic | Nicotinic receptor agonist | Used as a smoking cessation aid |

| Matrine | Tetracyclic | Antiviral properties | Less toxic than lupanine |

Lupanine's unique position arises from its specific inhibitory action on acetylcholinesterase compared to other quinolizidine alkaloids. While compounds like sparteine exhibit similar activities, they often differ significantly in potency and receptor interactions .

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Appearance

Melting Point

UNII

9K48888N9P

Other CAS

Wikipedia

Dates

2. Pothier J, Cheav SL, Galand N, Dormeau C, Viel C. A comparative study of the effects of sparteine, lupanine and lupin extract on the central nervous system of the mouse. J Pharm Pharmacol. 1998 Aug;50(8):949-54. doi: 10.1111/j.2042-7158.1998.tb04013.x. PMID: 9751462.